Pantethein

Content Navigation

- 1. General Information

- 2. Pantethein (CAS 496-65-1): The Direct Monomeric Thiol Precursor for Coenzyme A Biosynthesis

- 3. Why Generic Substitution Fails: The Functional Limitations of Pantothenic Acid, Pantethine, and Intact Coenzyme A

- 4. Product-Specific Quantitative Evidence Guide for Pantethein Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

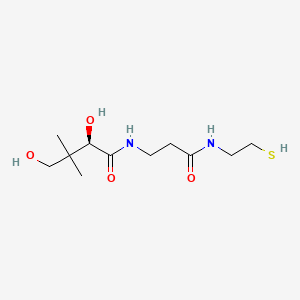

Pantethein (also known as pantetheine) is the cysteamine amide analog of pantothenic acid and a critical low-molecular-weight intermediate in the biosynthesis of Coenzyme A (CoA) [1]. Featuring a highly reactive terminal sulfhydryl (-SH) group, it serves as the fundamental acyl-carrier moiety in cellular metabolism, non-ribosomal peptide synthesis, and polyketide synthesis [2]. In biochemical procurement, pantethein is primarily sourced as a cell-permeable, kinase-independent CoA precursor and a direct thioesterification substrate, offering distinct advantages over canonical vitamins and downstream cofactors in both cell-based assays and cell-free synthetic systems[1].

Substituting pantethein with its upstream precursor, pantothenic acid (Vitamin B5), fails in systems with compromised pantothenate kinase (PanK) activity, as pantothenic acid cannot bypass this rate-limiting regulatory bottleneck[1]. Conversely, while the disulfide dimer pantethine is often used for in vivo supplementation, it lacks an available free thiol and requires enzymatic or chemical reduction before it can participate in thioesterification or direct phosphorylation in cell-free assays [2]. Finally, attempting to substitute pantethein with intact Coenzyme A is often cost-prohibitive and technically flawed for cell-based models, as CoA is a large, heavily phosphorylated molecule with poor transmembrane permeability, whereas pantethein readily enters cells to drive intracellular CoA salvage pathways [2].

References

Bypassing the PanK Regulatory Bottleneck in CoA Biosynthesis

In cellular models where the canonical CoA biosynthesis pathway is impaired, pantothenic acid fails to elevate intracellular CoA because it strictly requires phosphorylation by PanK[1]. Pantethein bypasses this rate-limiting step, entering the salvage pathway directly to be phosphorylated into 4'-phosphopantetheine [2]. This allows pantethein to quantitatively restore CoA levels in PanK-deficient models where equimolar pantothenic acid shows negligible rescue activity[1].

| Evidence Dimension | Intracellular CoA restoration in PanK-deficient models |

| Target Compound Data | Pantethein (Restores CoA levels via downstream salvage pathway) |

| Comparator Or Baseline | Pantothenic Acid (Fails to restore CoA due to PanK bottleneck) |

| Quantified Difference | Complete bypass of the PanK regulatory step |

| Conditions | PanK-deficient cellular assays / metabolic disease models |

For researchers studying neurodegeneration or metabolic disorders linked to PanK mutations, pantethein is the mandatory precursor choice over standard Vitamin B5.

Immediate Free Sulfhydryl Availability for Direct Thioesterification

Pantethein provides an immediate, reactive free thiol (-SH) required for acyl carrier functions and thioester bond formation [1]. Its common commercial substitute, pantethine (the disulfide dimer), is chemically inert for direct thioesterification without a prior reduction step[2]. In cell-free synthetic biology assays or biomimetic prebiotic syntheses, pantethein directly participates in acyl transfer at mild conditions (e.g., 40°C), whereas pantethine requires the addition of reducing agents like DTT or TCEP, which can interfere with redox-sensitive assay components[1].

| Evidence Dimension | Requirement for exogenous reducing agents |

| Target Compound Data | Pantethein (Requires 0 equivalents of reducing agent for thiol reactivity) |

| Comparator Or Baseline | Pantethine (Requires stoichiometric reduction of the disulfide bond) |

| Quantified Difference | Elimination of requisite reduction steps in cell-free systems |

| Conditions | Cell-free in vitro thioesterification and enzymatic assays |

Procurement for cell-free synthetic biology or redox-sensitive enzymatic assays must prioritize the monomeric pantethein to avoid confounding interactions from exogenous reducing agents.

Superior Cell Permeability for Intracellular CoA Modulation

While supplementing assays directly with Coenzyme A is common in cell-free systems, intact CoA is a large, highly charged polyanion that exhibits extremely poor passive membrane permeability[1]. Pantethein, lacking the bulky adenine nucleotide and phosphate groups, is a low-molecular-weight, uncharged molecule at physiological pH that readily crosses cell membranes [1]. Consequently, pantethein acts as a highly efficient precursor to drive intracellular CoA synthesis, achieving intracellular metabolic modulation at a fraction of the concentration required if attempting to force intact CoA uptake.

| Evidence Dimension | Passive transmembrane permeability |

| Target Compound Data | Pantethein (High permeability, low molecular weight uncharged thiol) |

| Comparator Or Baseline | Coenzyme A (Negligible passive permeability, highly charged polyanion) |

| Quantified Difference | Orders of magnitude higher intracellular bioavailability in intact cells |

| Conditions | Intact cell culture metabolic modulation |

Buyers conducting live-cell metabolic assays should procure pantethein rather than intact CoA to ensure actual intracellular delivery and pathway engagement.

Metabolic Rescue Assays in PKAN Models

Because pantethein bypasses the pantothenate kinase (PanK) step, it is the preferred substrate for cell-based and animal models of Pantothenate Kinase-Associated Neurodegeneration (PKAN) [1]. It allows researchers to selectively activate the CoA salvage pathway without interference from upstream regulatory bottlenecks.

Cell-Free Synthetic Biology and Acyl Carrier Systems

Pantethein's free sulfhydryl group makes it the ideal low-molecular-weight mimic of the acyl carrier protein (ACP) prosthetic group [2]. It is procured for cell-free non-ribosomal peptide synthesis (NRPS) and polyketide synthase (PKS) research, where it directly forms thioesters without the need for the reducing agents required by pantethine.

Precursor for Custom CoA Analogs

In chemoenzymatic synthesis, pantethein is utilized as a foundational building block to generate custom CoA analogs [1]. Its free thiol and primary alcohol groups provide orthogonal reactivity handles, allowing for the precise synthesis of labeled or structurally modified CoA derivatives that cannot be easily synthesized starting from intact CoA.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4